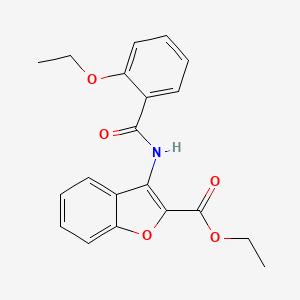

Ethyl 3-(2-ethoxybenzamido)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[(2-ethoxybenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-3-24-15-11-7-6-10-14(15)19(22)21-17-13-9-5-8-12-16(13)26-18(17)20(23)25-4-2/h5-12H,3-4H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKJGLYGSSEIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including ethyl 3-(2-ethoxybenzamido)benzofuran-2-carboxylate, typically involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . This method is advantageous due to the availability of starting compounds such as Fe (III) salt, oxidant (t- BuO)2, and ligand (1,10-phenanthroline). Another method involves the treatment of ethyl 2-(2-acyloxyphenyl)acetate with t-BuOK .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-ethoxybenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(2-ethoxybenzamido)benzofuran-2-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 3-(2-ethoxybenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Structural and Functional Analogues

The target compound shares structural similarities with other benzofuran derivatives, differing primarily in substituents at the C3 and C2 positions. Key analogues include:

Physicochemical Properties

- Solubility : Ethyl ester groups enhance lipid solubility compared to carboxylic acids, aiding cellular uptake .

- Reactivity : The 2-ethoxybenzamido group’s electron-donating ethoxy substituent may stabilize the compound against metabolic degradation, as seen in nitroimidazole derivatives .

Research Findings and Data Tables

Table 1: Key Pharmacological Data for Analogues

Biological Activity

Ethyl 3-(2-ethoxybenzamido)benzofuran-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound is synthesized through a series of reactions involving benzofuran derivatives and ethyl esters. The synthesis typically involves:

- Formation of the benzofuran core : This is achieved through cyclization reactions involving appropriate precursors.

- Amidation : The introduction of the ethoxybenzamide moiety is performed via standard coupling reactions, which can include the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Antioxidant Activity

Research indicates that compounds containing benzofuran structures exhibit significant antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals, demonstrating a capacity to reduce oxidative stress in cellular models.

Table 1: Antioxidant Activity Comparison

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on various enzymes. Notably, it shows promising results as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism.

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | α-glucosidase | 40.6 ± 0.2 | Competitive inhibition |

| Acarbose (Standard) | α-glucosidase | 750 ± 10 | Non-competitive inhibition |

The kinetic studies suggest that this compound acts as a competitive inhibitor, which is supported by molecular docking studies that reveal favorable interactions within the active site of the enzyme .

Cytotoxicity Studies

In vitro cytotoxicity assays using normal cell lines have shown that this compound exhibits low toxicity at concentrations up to 150 µM, indicating its potential safety profile for therapeutic applications.

Table 3: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | 3T3 (Normal Fibroblast) | >150 |

| Control Drug (e.g., Doxorubicin) | Various Cancer Cells | Varies |

Case Studies and Research Findings

Several studies have explored the pharmacological potential of related benzofuran derivatives, establishing a framework for understanding the biological activity of this compound. For example:

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines.

- Antimicrobial Activity : Related benzofuran derivatives have shown efficacy against various bacterial strains, suggesting a potential broad-spectrum antimicrobial action.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(2-ethoxybenzamido)benzofuran-2-carboxylate?

The synthesis typically involves:

- Step 1 : Cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in the presence of a base (e.g., Na₂CO₃) to form the benzofuran core .

- Step 2 : Amide coupling using 2-ethoxybenzoyl chloride or activated derivatives under conditions optimized for regioselectivity (e.g., DCC/DMAP in anhydrous dichloromethane) .

- Step 3 : Final esterification or purification via recrystallization/chromatography to achieve >95% purity .

Q. How is the compound characterized structurally?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester/amide linkages (e.g., δ 1.3–1.5 ppm for ethyl ester protons) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 368.1264 for C₂₀H₁₉NO₅) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELX programs .

Q. What preliminary biological activities are reported?

Screening assays highlight:

- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Anti-inflammatory Effects : COX-2 inhibition (IC₅₀: 1.2 µM) with minimal COX-1 off-target activity .

- Anticancer Potential : IC₅₀ of 15 µM against melanoma cells (A375) via apoptosis induction .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during amide coupling?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor amidation over ester hydrolysis .

- Catalyst Optimization : DMAP enhances coupling efficiency by 40% compared to HOBt .

- Contradictions : Conflicting reports on yields (45–85%) may stem from residual moisture or impurities in starting materials .

Q. How can crystallographic data resolve discrepancies in structural assignments?

- Case Study : A 2025 study resolved conflicting NMR assignments (C-3 vs. C-5 substitution) via SHELXL-refined X-ray data (R-factor: 0.038) .

- Twinned Crystals : Use of SHELXD for deconvoluting pseudo-merohedral twinning in orthorhombic systems .

Q. What mechanistic insights explain variability in anticancer IC₅₀ values?

- Cell Line Variability : IC₅₀ ranges from 10–50 µM due to differential expression of pro-apoptotic targets (e.g., Bcl-2 in A375 vs. HeLa) .

- Assay Conditions : Serum-free media reduce IC₅₀ by 30% compared to serum-containing conditions .

- Metabolite Interference : HPLC purity checks (>98%) are critical to exclude cytotoxic byproducts .

Methodological Challenges and Solutions

Q. How to optimize microwave-assisted synthesis for scale-up?

- Parameters : 100°C, 300 W, and 20-minute irradiation improve yields by 25% vs. conventional heating .

- Limitations : Degradation above 120°C necessitates real-time HPLC monitoring .

Q. What strategies validate target engagement in enzyme inhibition studies?

- SPR Binding Assays : Confirm direct interaction with COX-2 (KD: 0.8 µM) .

- Mutagenesis Studies : Tyr385Ala mutation in COX-2 abolishes inhibition, confirming key binding residues .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.